(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride
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Overview
Description
(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride typically involves the fluorination of benzofuran derivatives. One common method is the selective monofluorination of furan via lithiation followed by treatment with N-fluorobis(benzenesulfonyl)amine . Another approach involves the electrophilic substitution reaction of salicylaldehyde with formaldehyde trimer in the presence of a catalytic amount of concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Additionally, it may modulate neurotransmitter release by acting on presynaptic receptors .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride: Similar structure but with a chlorine substituent instead of fluorine.
5-DBFPV: A stimulant of the cathinone class with a similar benzofuran core.
Uniqueness
(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride is unique due to its specific fluorine substitution, which can significantly influence its biological activity and chemical reactivity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10FNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-3,8H,4-5,11H2;1H |
InChI Key |
IGAUZSIUKNKWFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)F)CN.Cl |
Origin of Product |
United States |
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